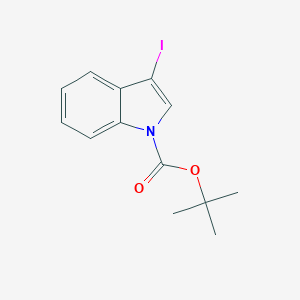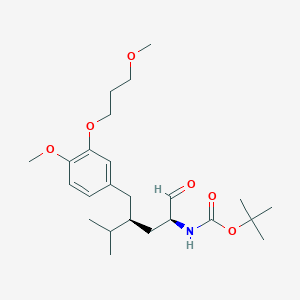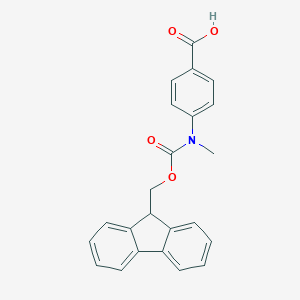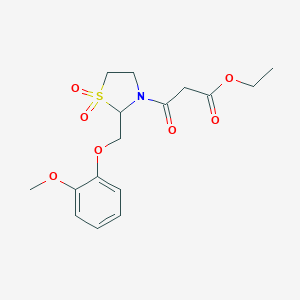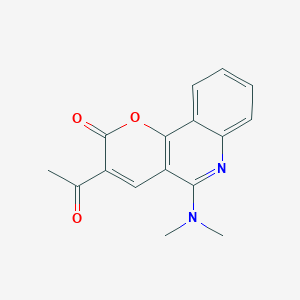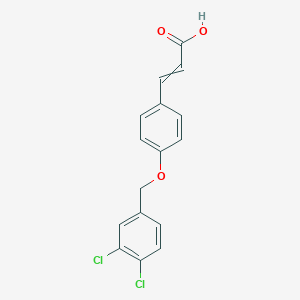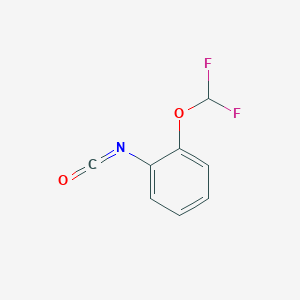
2-(Difluoromethoxy)phenyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)phenyl isocyanate is an organic compound with the molecular formula C8H5F2NO2. It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an isocyanate group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)phenyl isocyanate typically involves the reaction of 2-(Difluoromethoxy)aniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
2-(Difluoromethoxy)aniline+Phosgene→2-(Difluoromethoxy)phenyl isocyanate+HCl
The reaction is usually performed in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are strictly adhered to due to the toxic nature of phosgene and the isocyanate compound .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)phenyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Addition Reactions: The compound can participate in addition reactions with alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with this compound.
Solvents: Dichloromethane, toluene, and other inert solvents are typically used.
Catalysts: Tertiary amines and metal catalysts can be employed to enhance the reaction rate.
Major Products
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by polymerization reactions.
Scientific Research Applications
2-(Difluoromethoxy)phenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various functional materials.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of polyurethanes and other polymeric materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)phenyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Lacks the difluoromethoxy group, making it less reactive in certain contexts.
2-Fluorophenyl isocyanate: Contains a single fluorine atom, resulting in different reactivity and properties.
2-(Trifluoromethoxy)phenyl isocyanate: Contains a trifluoromethoxy group, which significantly alters its reactivity and applications.
Uniqueness
2-(Difluoromethoxy)phenyl isocyanate is unique due to the presence of the difluoromethoxy group, which enhances its reactivity and makes it suitable for specific synthetic applications. This compound’s unique properties make it valuable in the development of advanced materials and bioactive compounds .
Properties
IUPAC Name |
1-(difluoromethoxy)-2-isocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-8(10)13-7-4-2-1-3-6(7)11-5-12/h1-4,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEMTOGGFCDFRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369868 |
Source


|
| Record name | 2-(Difluoromethoxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186589-03-7 |
Source


|
| Record name | 2-(Difluoromethoxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Difluoromethoxy)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B71570.png)
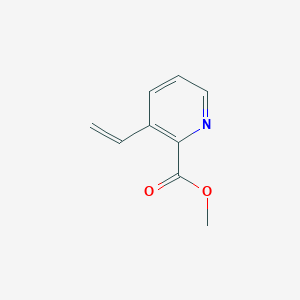
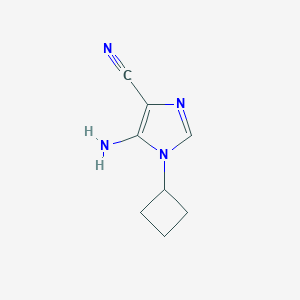

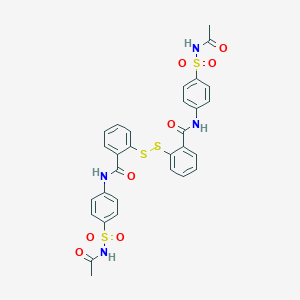
![(2R,3R,4S,5R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-6-[[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxy-3,4-dihydro-2H-pyran-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B71580.png)
